Cas no 1262393-01-0 (3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:5))

3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:5) structure
1262393-01-0 structure
Product Name:3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:5)
CAS-nummer:1262393-01-0
MF:C22H36N2O4
MW:392.532246589661
CID:1065268
PubChem ID:71750568
Update Time:2025-06-12

3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:5) Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:5)
    • 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:3)
    • hexanedioic acid,3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine
    • starbld0007251
    • 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipic Acid
    • 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate
    • hexanedioic acid;3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine
    • 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylammonium Adipate
    • Hexanedioic acid--3-methyl-1-[2-(piperidin-1-yl)phenyl]butan-1-amine (1/1)
    • J-005350
    • DTXSID40858087
    • 1262393-01-0
    • 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine adipate
    • 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipic Acid; 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylammonium Adipate; Hexanedioic Acid compd. with alpha-(2-Methylpropyl)-2-(1-piperidinyl)benzenemethanamine;
    • Inchi: 1S/C16H26N2.C6H10O4/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18;7-5(8)3-1-2-4-6(9)10/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3;1-4H2,(H,7,8)(H,9,10)
    • InChI-sleutel: JYTJUISRWYFBBG-UHFFFAOYSA-N
    • LACHT: OC(CCCCC(=O)O)=O.N1(C2C=CC=CC=2C(CC(C)C)N)CCCCC1

Berekende eigenschappen

  • Exacte massa: 392.26800
  • Monoisotopische massa: 392.26750763g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 9
  • Complexiteit: 347
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 104Ų

Experimentele eigenschappen

  • PSA: 103.86000
  • LogboekP: 5.20410

3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:5) Beveiligingsinformatie

3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:5) Prijsmeer >>

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